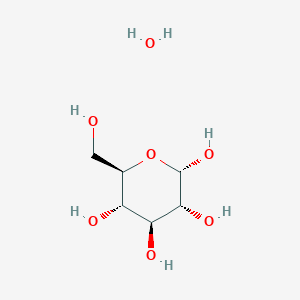

alpha-D-Glucose monohydrate

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-WNFIKIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881263 | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14431-43-7 | |

| Record name | α-D-Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14431-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014431437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranose, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L3WC4P6GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of alpha-D-Glucose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Glucose monohydrate, a crystalline form of the simple sugar dextrose, is a fundamental carbohydrate of immense biological and pharmaceutical importance. As a primary energy source for most living organisms, its metabolic pathways are central to cellular function. In the pharmaceutical industry, it serves as a critical excipient in various drug formulations and as a key component in parenteral nutrition. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, offering detailed experimental protocols and structured data to support research and development activities.

Physical Properties

This compound presents as a white, odorless, crystalline solid.[1] Its physical characteristics are crucial for its handling, formulation, and storage. The presence of a water molecule within its crystal lattice significantly influences its properties compared to its anhydrous form.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₆H₁₄O₇ (C₆H₁₂O₆·H₂O)[1][2] | |

| Molecular Weight | 198.17[2] | g/mol |

| Melting Point | Approximately 83 - 86[2] | °C |

| Density | 1.54 | g/cm³ |

| Specific Optical Rotation | +52.5° to +53.3° (c=10% in H₂O)[3][4] | degrees |

| Solubility in Water | Freely soluble[5] | |

| pH (10% aqueous solution) | 6 - 7[3][6] | |

| Crystal System | Orthorhombic[2] | |

| Space Group | P2₁2₁2₁[2] |

Chemical Properties

The chemical behavior of this compound is dictated by the presence of hydroxyl groups and a hemiacetal group in its cyclic structure. This structure exists in equilibrium with the open-chain aldehyde form and the beta-anomer in solution.

Mutarotation

In an aqueous solution, alpha-D-Glucose undergoes mutarotation, a process where the alpha and beta anomers interconvert until an equilibrium is established.[2] The specific optical rotation of a freshly prepared solution of alpha-D-glucose is +112.2°, which gradually changes to an equilibrium value of +52.7°. This equilibrium mixture consists of approximately 36% alpha-D-glucose and 64% beta-D-glucose.[2]

Caption: Mutarotation of D-Glucose in solution.

Oxidation

The aldehyde group in the open-chain form of glucose can be oxidized. Mild oxidizing agents, such as bromine water, convert alpha-D-glucose to gluconic acid.[2] This reaction is often used to demonstrate the presence of the aldehyde functional group.

Glycosylation

The anomeric hydroxyl group of alpha-D-glucose can react with alcohols in the presence of an acid catalyst to form glycosides.[2] This reaction, known as glycosylation, is fundamental in the synthesis of various biologically important molecules, including polysaccharides and glycoconjugates.

Dehydration

Upon heating, this compound loses its water of crystallization. This dehydration process can occur in the solid state at lower heating rates or in the liquid state if the melting point is reached.[7] The kinetics of dehydration are crucial for industrial processes involving this compound.[8]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for quality control and formulation development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Method:

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. It is important to note that the observed melting can be an "apparent melting" due to thermal decomposition, and rapid-scanning DSC may be needed to determine the true thermodynamic melting point.[4]

-

Caption: Workflow for Melting Point Determination by DSC.

Determination of Specific Optical Rotation by Polarimetry

Optical rotation is a key parameter for the identification and purity assessment of chiral molecules like glucose.

-

Instrumentation: A calibrated polarimeter.

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10 g).

-

Dissolve the sample in a precise volume of distilled water (e.g., 100 mL) in a volumetric flask. The solution should be allowed to stand for a sufficient time to reach equilibrium (mutarotation).[9]

-

-

Method:

-

Calibrate the polarimeter with a blank (distilled water).

-

Fill the polarimeter sample tube with the prepared glucose solution, ensuring no air bubbles are present.

-

Measure the angle of optical rotation at a specified wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.

-

Determination of Crystal Structure by X-ray Crystallography

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms in a crystal.

-

Instrumentation: An X-ray diffractometer.

-

Sample Preparation: A single, high-quality crystal of this compound is required. Crystals can be grown by slow evaporation from a saturated aqueous solution.

-

Method:

-

The crystal is mounted on a goniometer head and placed in the X-ray beam.

-

The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.

-

The intensities and positions of the diffracted spots are measured.

-

This data is used to calculate an electron density map of the crystal.

-

A molecular model is built into the electron density map and refined to obtain the final crystal structure, including bond lengths, bond angles, and the positions of the water molecule.

-

Conclusion

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research, drug development, and various industrial applications. The data and experimental protocols presented in this guide provide a solid foundation for scientists and researchers working with this essential carbohydrate. The interplay between its solid-state structure and its behavior in solution underscores the importance of detailed characterization for ensuring product quality, stability, and performance.

References

- 1. Determination of Water Content in D(+)-glucose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]

- 2. resources.finalsite.net [resources.finalsite.net]

- 3. alan-cooper.org.uk [alan-cooper.org.uk]

- 4. Can the thermodynamic melting temperature of sucrose, glucose, and fructose be measured using rapid-scanning differential scanning calorimetry (DSC)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.pasco.com [cdn.pasco.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. determination-of-glucose-concentration-by-polarimetry [innovabiomed.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to alpha-D-Glucose Monohydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Glucose monohydrate, a pivotal molecule in biological systems and a key ingredient in numerous research and pharmaceutical applications. This document details its fundamental properties, its central role in cellular metabolism, and the intricate signaling pathways it influences. Furthermore, it offers detailed experimental protocols relevant to drug development and metabolic research.

Core Properties of this compound

This compound is the hydrated crystalline form of D-glucose, a simple sugar that is a fundamental source of energy for most living organisms.[1] Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 14431-43-7 | [1][2][3] |

| Molecular Formula | C₆H₁₄O₇ (C₆H₁₂O₆·H₂O) | [2][3] |

| Molecular Weight | 198.17 g/mol | [2][4] |

| Synonyms | Dextrose monohydrate, α-D-Glucopyranose monohydrate | [3][5] |

| Appearance | White, odorless, crystalline solid | [1] |

| Solubility | Highly soluble in water | [1] |

Biological Significance and Role in Cellular Metabolism

alpha-D-Glucose is the primary substrate for cellular respiration, the process by which organisms generate energy in the form of ATP.[6] Upon entering the cell, glucose is metabolized through a series of interconnected pathways, the most central of which is glycolysis.

Glycolysis: This initial stage of glucose breakdown occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate, generating a net of two ATP and two NADH molecules. This pathway is fundamental for energy production in both aerobic and anaerobic conditions.[6]

Insulin Signaling and Glucose Uptake: In insulin-sensitive tissues such as skeletal muscle and adipose tissue, the uptake of glucose from the bloodstream is tightly regulated by the hormone insulin.[6][7][8][9][10][11][12] The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade that results in the translocation of the glucose transporter protein 4 (GLUT4) from intracellular vesicles to the plasma membrane.[8][9][10][11][13][14] This increases the number of glucose transporters on the cell surface, facilitating the entry of glucose into the cell and thereby lowering blood glucose levels.[8][9][10][11]

Insulin Signaling Pathway for GLUT4 Translocation

The insulin-stimulated GLUT4 translocation is a critical process for maintaining glucose homeostasis. The signaling cascade is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase.[11] This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins.[9][15] Phosphorylated IRS then recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[15] PIP3 acts as a second messenger, recruiting and activating protein kinases such as PDK1 and Akt (also known as Protein Kinase B).[15] Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein.[8][15] Phosphorylation of AS160 inhibits its GAP activity, leading to the activation of Rab proteins, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane.[8][15]

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study glucose metabolism and the effects of potential therapeutic agents.

2-NBDG Glucose Uptake Assay using Flow Cytometry

This protocol describes a method to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[16][17][18][19][20]

Materials:

-

Cultured cells (e.g., adipocytes, muscle cells, or cancer cell lines)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free culture medium

-

2-NBDG stock solution (e.g., 10 mM in DMSO)

-

Trypsin-EDTA solution

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture cells to 80-90% confluency in appropriate culture vessels.[19]

-

Cell Harvest:

-

Aspirate the culture medium and wash the cells once with PBS.[19]

-

Add trypsin-EDTA and incubate at 37°C until cells detach.[19]

-

Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).[19]

-

Wash the cell pellet once with PBS.[19]

-

-

Glucose Starvation:

-

Resuspend the cells in glucose-free medium.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C to deplete intracellular glucose stores.[20]

-

-

2-NBDG Incubation:

-

Pellet the cells and resuspend in glucose-free medium containing the desired concentration of 2-NBDG (e.g., 100 µM).[19] Include a negative control without 2-NBDG.[19]

-

If testing compounds, pre-incubate cells with the compounds before adding 2-NBDG.

-

Incubate at 37°C for a specific duration (e.g., 20-30 minutes).[20] This time may need to be optimized for different cell types.[20]

-

-

Stopping the Uptake:

-

Washing:

-

Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.[20]

-

-

Flow Cytometry Analysis:

Data Analysis:

The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of 2-NBDG taken up by the cells. Compare the MFI of treated cells to that of control cells to determine the effect of the treatment on glucose uptake.[20]

Western Blotting for GLUT4 Translocation

This protocol outlines a method to assess the translocation of GLUT4 to the plasma membrane by subcellular fractionation followed by Western blotting.

Materials:

-

Treated and untreated cultured cells (e.g., 3T3-L1 adipocytes)

-

Homogenization buffer (e.g., containing protease and phosphatase inhibitors)

-

Subcellular fractionation kit or protocol

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GLUT4

-

Primary antibody against a plasma membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with insulin or other compounds to stimulate GLUT4 translocation.

-

Wash cells with ice-cold PBS and scrape them into homogenization buffer.

-

-

Subcellular Fractionation:

-

Perform subcellular fractionation to separate the plasma membrane fraction from the cytosolic and other intracellular membrane fractions. This is a critical step and various protocols (e.g., differential centrifugation, density gradient centrifugation) can be used.

-

-

Protein Quantification:

-

Determine the protein concentration of each fraction using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the plasma membrane fractions of each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GLUT4 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities. Normalize the GLUT4 signal to the plasma membrane marker to account for loading differences. An increase in the normalized GLUT4 signal in the plasma membrane fraction indicates translocation. To confirm the purity of the fractions, probe separate blots with antibodies against cytosolic and other organelle markers.

-

Applications in Drug Development

The study of glucose metabolism and its regulation is central to the development of drugs for metabolic diseases such as type 2 diabetes.

-

Screening for Insulin Sensitizers: The experimental protocols described above can be used in high-throughput screening assays to identify compounds that enhance insulin-stimulated glucose uptake.

-

Investigating Mechanisms of Action: These methods are crucial for elucidating how new drug candidates modulate the insulin signaling pathway and glucose transport.

-

Assessing Off-Target Effects: Understanding the impact of a drug on glucose metabolism is essential for a comprehensive safety assessment.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation into the complex and vital role of glucose in health and disease.

References

- 1. CAS 14431-43-7: α-D-Glucose monohydrate | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 14431-43-7 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. α-D-glucose, monohydrate [webbook.nist.gov]

- 5. α-D-Glucose monohydrate, CAS 5996-10-1, SERVA | BIOpHORETICS™ [biophoretics.com]

- 6. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 7. Insulin regulation of glucose uptake: a complex interplay of intracellular signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insulin Signaling Pathway | Antibodies.com [antibodies.com]

- 9. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endocrine.org [endocrine.org]

- 11. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. scholarworks.uark.edu [scholarworks.uark.edu]

- 18. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FACS-based Glucose Uptake Assay of Mouse Embryonic Fibroblasts and Breast Cancer Cells Using 2-NBDG Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of alpha-D-Glucose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and stereochemistry of alpha-D-glucose monohydrate, a fundamental molecule in biological systems and pharmaceutical sciences. This document delves into the precise three-dimensional arrangement of atoms, the intricate network of hydrogen bonds that govern its crystalline form, and the experimental methodologies used to elucidate these features.

Stereochemistry of alpha-D-Glucose

Glucose, a simple sugar, is a cornerstone of carbohydrate chemistry. Its stereochemistry is crucial to its biological function. In its cyclic form, glucose exists as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C1). In alpha-D-glucose, the hydroxyl group on the anomeric carbon is in an axial position, below the plane of the pyranose ring. This is in contrast to beta-D-glucose, where the anomeric hydroxyl group is in an equatorial position. This seemingly small difference has profound implications for the chemical and physical properties of glucose, including its role in forming complex carbohydrates like starch and cellulose.

An In-depth Technical Guide to alpha-D-Glucose Monohydrate: Synonyms, Properties, and Applications in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of alpha-D-Glucose monohydrate, a fundamental carbohydrate in various scientific disciplines. It details its nomenclature, physicochemical properties, and a key experimental protocol relevant to laboratory research.

Synonyms and Alternative Names

In scientific literature and commercial applications, this compound is known by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.

-

Glucose monohydrate[4]

-

alpha-D-glucopyranose monohydrate[7]

-

Corn sugar[2]

-

Grape sugar[3]

-

D-glucose hydrate[2]

-

Glucose hydrate[7]

-

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate[1][7]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, facilitating its use in experimental design and formulation.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₄O₇ (or C₆H₁₂O₆·H₂O) | [1][2][7][9] |

| Molecular Weight | 198.17 g/mol | [1][3][7] |

| Melting Point | ~83 °C (181 °F) | [5][6][9][10] |

| Density | ~1.54 g/cm³ at 25 °C | [6][10] |

| Solubility in Water | Freely soluble; 1 g in 1.1 mL at 25 °C | [6][11] |

| Solubility in Ethanol | Sparingly soluble | [3][6][11] |

| Specific Optical Rotation | [α]D²⁰: +52.5° to +53.3° (c=10 in water) after mutarotation. The initial rotation is higher. | [5][12][13] |

| Appearance | White, odorless, crystalline powder | [2][3] |

| pH | 5.9 (0.5 M aqueous solution); ~6-7 (100 g/L at 20 °C) | [5][6] |

Key Experimental Protocol: Preparation of a Sterile Glucose Stock Solution for Cell Culture

This compound is a critical energy source in cell culture media.[4][14][15][16] Preparing a sterile, concentrated stock solution is a routine and essential procedure in a cell culture laboratory.

Objective: To prepare a sterile-filtered stock solution of glucose at a desired concentration for supplementing cell culture media.

Materials:

-

This compound (or Dextrose monohydrate), cell culture grade

-

High-purity, sterile water (e.g., cell culture grade water, Water for Injection - WFI)

-

Sterile beaker or flask

-

Sterile magnetic stir bar and stir plate

-

Sterile volumetric flask

-

Sterile 0.22 µm syringe filter or bottle-top filtration unit

-

Sterile storage bottles

Methodology:

-

Calculation: Determine the mass of this compound required to make the desired volume and concentration of the stock solution. For example, to prepare 100 mL of a 1 M (1000 mM) glucose solution, you would need 19.82 g of this compound (M.W. 198.17 g/mol ).

-

Dissolution: In a sterile beaker or flask, add the calculated amount of this compound to approximately 80% of the final volume of sterile water.[17] Add a sterile magnetic stir bar and place the beaker on a stir plate. Stir until the glucose is completely dissolved. Gentle warming can aid dissolution, but boiling should be avoided to prevent caramelization.[11]

-

Volume Adjustment: Once fully dissolved, transfer the solution to a sterile volumetric flask.[17] Carefully add sterile water to bring the solution to the final desired volume. Mix thoroughly.

-

Sterilization: Sterilize the glucose solution by passing it through a 0.22 µm filter into a sterile final container.[17] Autoclaving is an alternative but is not recommended for high-concentration glucose solutions as it can lead to a drop in pH and caramelization, indicated by a yellowing of the solution.[11][17]

-

Storage: Store the sterile glucose stock solution at 2-8 °C. Properly prepared and stored solutions are stable for several months.

Visualizations

The following diagrams illustrate key conceptual and practical workflows related to this compound.

Caption: Experimental workflow for preparing a sterile glucose stock solution.

Caption: Interconversion of glucose anomers in aqueous solution (Mutarotation).

References

- 1. Buy this compound | 14431-43-7 [smolecule.com]

- 2. CAS 14431-43-7: α-D-Glucose monohydrate | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. biosera.com [biosera.com]

- 5. D- (+)-Glucose meets analytical specification of Ph. Eur., BP, Ph Franç., water 7.0-9.5 Karl Fischer 14431-43-7 [sigmaaldrich.com]

- 6. D-Glucose monohydrate | 5996-10-1 [chemicalbook.com]

- 7. This compound | C6H14O7 | CID 66370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. D(+)-GLUCOSE MONOHYDRATE | 14431-43-7 [amp.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. D-Glucose monohydrate CAS#: 5996-10-1 [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. D-(+)-Glucose Solution 45%, Autoclaved w/ 45% D-(+)-Glucose in sterile tissue culture grade water [himedialabs.com]

- 15. Glucose in Cell Culture [sigmaaldrich.com]

- 16. biowest.net [biowest.net]

- 17. Protocols · Benchling [benchling.com]

The Central Role of Alpha-D-Glucose in Cellular Energetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-D-glucose stands as the cornerstone of energy metabolism in most living organisms. This technical guide provides an in-depth exploration of its biological role as the primary energy source. We will dissect the core metabolic pathways, their intricate regulation, and the crucial involvement of glucose in various biosynthetic processes. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling and metabolic pathways to serve as a comprehensive resource for professionals in the fields of biological research and drug development.

Introduction: The Universal Fuel

Alpha-D-glucose, a simple hexose sugar, is the most abundant monosaccharide and the principal fuel for cellular respiration.[1] Its catabolism through a series of exquisitely regulated enzymatic reactions releases the energy stored in its chemical bonds, which is then captured in the form of adenosine triphosphate (ATP), the universal energy currency of the cell.[2][3] This process not only provides the immediate energy required for cellular functions but also generates precursor molecules for a host of anabolic pathways, including the synthesis of amino acids, fatty acids, and the components of nucleotides.[4][5]

The Core Metabolic Engine: From Glucose to ATP

The complete oxidation of a single molecule of glucose to carbon dioxide and water is a multi-stage process that can be broadly divided into glycolysis, the Krebs cycle (also known as the citric acid cycle or TCA cycle), and oxidative phosphorylation.

Glycolysis: The Initial Breakdown

Glycolysis is the initial, anaerobic breakdown of glucose that occurs in the cytoplasm of the cell.[6][7] It involves a sequence of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate. This process has a net yield of two ATP molecules and two molecules of NADH.[8][9]

Key Regulatory Enzymes in Glycolysis:

-

Hexokinase/Glucokinase: Catalyzes the first irreversible step, the phosphorylation of glucose to glucose-6-phosphate, trapping it within the cell. Hexokinase is found in most tissues and has a high affinity (low Km) for glucose, ensuring a constant supply for cellular needs even at low blood glucose levels.[10][11] Glucokinase, found primarily in the liver and pancreatic β-cells, has a lower affinity (higher Km) and acts as a glucose sensor, becoming significantly active only at high glucose concentrations.[10][12]

-

Phosphofructokinase-1 (PFK-1): This is the main rate-limiting enzyme of glycolysis. It catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. PFK-1 is allosterically inhibited by high levels of ATP and citrate, and activated by AMP and fructose-2,6-bisphosphate.

-

Pyruvate Kinase: This enzyme catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate to pyruvate, generating ATP. It is allosterically activated by fructose-1,6-bisphosphate and inhibited by ATP and alanine.

The Krebs Cycle: The Central Hub of Metabolism

In the presence of oxygen, the pyruvate generated from glycolysis is transported into the mitochondria and converted to acetyl-CoA. Acetyl-CoA then enters the Krebs cycle, a series of eight reactions that completely oxidize the acetyl group to two molecules of carbon dioxide.[13][14] For each molecule of glucose, the Krebs cycle turns twice, producing a total of two ATP (or GTP), six NADH, and two FADH2 molecules.[9]

Oxidative Phosphorylation: The Major ATP Yield

The NADH and FADH2 molecules produced during glycolysis and the Krebs cycle are electron carriers that donate their high-energy electrons to the electron transport chain located in the inner mitochondrial membrane. As electrons are passed down the chain, a proton gradient is established across the membrane. The flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of the majority of ATP. The complete aerobic respiration of one glucose molecule can yield a theoretical maximum of approximately 30-32 ATP molecules.[4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to glucose metabolism. These values can vary depending on the cell type, organism, and physiological conditions.

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Glycolytic Enzymes

| Enzyme | Tissue | Substrate | Km (mM) | Vmax (U/g tissue) |

| Hexokinase I | Brain, Muscle | Glucose | ~0.03 - 0.1 | Low |

| Glucokinase (Hexokinase IV) | Liver, Pancreas | Glucose | ~5 - 10 | High |

| Phosphofructokinase-1 (PFK-1) | Muscle | Fructose-6-Phosphate | ~0.03 - 0.1 | - |

| Pyruvate Kinase (L-type) | Liver | Phosphoenolpyruvate | ~0.5 | - |

| Pyruvate Kinase (M-type) | Muscle | Phosphoenolpyruvate | ~0.05 | - |

Note: Vmax values are highly dependent on enzyme concentration and assay conditions and are therefore often reported in relative terms.[4][10][12]

Table 2: Approximate Concentrations of Glycolytic and Krebs Cycle Intermediates

| Metabolite | Tissue | Condition | Concentration (mmol/kg wet weight) |

| Glucose-6-phosphate | Skeletal Muscle | Rest | ~0.2 - 0.5 |

| Glucose-6-phosphate | Skeletal Muscle | Intense Exercise | ~1.0 - 2.0 |

| Fructose-6-phosphate | Skeletal Muscle | Rest | ~0.05 - 0.1 |

| Pyruvate | Skeletal Muscle | Rest | ~0.05 - 0.1 |

| Lactate | Skeletal Muscle | Rest | ~1.0 - 2.0 |

| Lactate | Skeletal Muscle | Intense Exercise | >20 |

| Citrate | Liver | Fed | ~0.2 - 0.5 |

| α-Ketoglutarate | Liver | Fed | ~0.1 - 0.3 |

Sources: Data compiled from various studies on human and rodent models.[2][15][16]

Table 3: Estimated ATP Yield from the Complete Oxidation of One Molecule of Alpha-D-Glucose

| Metabolic Pathway | NADH Produced | FADH2 Produced | ATP (Substrate-Level) | Total ATP (Oxidative Phosphorylation) |

| Glycolysis | 2 | 0 | 2 | ~5 |

| Pyruvate to Acetyl-CoA | 2 | 0 | 0 | ~5 |

| Krebs Cycle | 6 | 2 | 2 | ~18 |

| Total | 10 | 2 | 4 | ~28 |

| Net Total ATP | ~32 |

Note: The total ATP yield is an estimate and can vary based on the efficiency of the proton pumps and the shuttle system used to transport electrons from cytoplasmic NADH into the mitochondria.[4]

Regulation of Glucose Homeostasis: The Insulin Signaling Pathway

The maintenance of stable blood glucose levels is critical for physiological function. The hormone insulin, secreted by the pancreatic β-cells in response to high blood glucose, plays a central role in this process.[1] Insulin promotes the uptake, utilization, and storage of glucose in its target tissues, primarily skeletal muscle, adipose tissue, and the liver.

The binding of insulin to its receptor on the cell surface initiates a complex signaling cascade.[15][17] A key downstream pathway involves the activation of phosphoinositide 3-kinase (PI3K) and the subsequent activation of the protein kinase Akt (also known as protein kinase B).[16] Activated Akt mediates many of insulin's metabolic effects, including the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and fat cells, thereby increasing glucose uptake.[16]

Caption: The insulin signaling pathway leading to glucose uptake and glycogen synthesis.

Glucose as a Biosynthetic Precursor

Beyond its role in energy production, alpha-D-glucose is a critical starting material for various anabolic pathways.

Glycogen Synthesis (Glycogenesis)

In times of glucose surplus, excess glucose is stored as glycogen, a branched polymer of glucose, primarily in the liver and skeletal muscle.[18][19] This process, known as glycogenesis, is stimulated by insulin.[20] The pathway begins with the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. Glycogen synthase, the key regulatory enzyme, adds these UDP-glucose units to a growing glycogen chain.[21][22]

Caption: The pathway of glycogen synthesis from glucose.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is an alternative route for glucose-6-phosphate metabolism that runs parallel to glycolysis.[23][24] This pathway is crucial for the production of NADPH, a key reducing agent in anabolic reactions and for protection against oxidative stress, and for the synthesis of pentose sugars, such as ribose-5-phosphate, which is a precursor for nucleotide and nucleic acid synthesis.[10]

Caption: An overview of the Pentose Phosphate Pathway.

Precursor for Amino Acid and Fatty Acid Synthesis

Intermediates of glycolysis and the Krebs cycle can be diverted to serve as carbon skeletons for the synthesis of non-essential amino acids.[4] For example, 3-phosphoglycerate can be converted to serine, and pyruvate can be converted to alanine. Similarly, citrate from the Krebs cycle can be transported out of the mitochondria and cleaved to provide acetyl-CoA in the cytoplasm for the synthesis of fatty acids.[5]

Experimental Protocols

Measurement of Glucose Uptake using 2-Deoxy-D-[³H]-glucose

Principle: 2-deoxy-D-glucose (2-DG) is a glucose analog that is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates inside the cell. By using radiolabeled 2-DG, the amount of uptake can be quantified.

Protocol:

-

Cell Culture: Plate cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 12-well plates and grow to confluence.

-

Serum Starvation: Before the assay, serum-starve the cells for 3-4 hours in serum-free medium to lower basal glucose uptake.

-

Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C to stimulate glucose uptake.

-

Glucose Uptake: Remove the stimulation medium and incubate the cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.5-1.0 µCi/mL 2-deoxy-D-[³H]-glucose and 10 µM unlabeled 2-deoxy-D-glucose for 10 minutes at 37°C.

-

Termination: Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells with 0.5 mL of 0.1 M NaOH.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration of the cell lysate for normalization of the data.

References

- 1. Regulation of Glucose, Fatty Acid and Amino Acid Metabolism by Ubiquitination and SUMOylation for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]

- 7. reddit.com [reddit.com]

- 8. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 9. Lactic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. sciencedaily.com [sciencedaily.com]

- 14. [PDF] Quantitative analysis of amino acid oxidation and related gluconeogenesis in humans. | Semantic Scholar [semanticscholar.org]

- 15. alevelbiology.co.uk [alevelbiology.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. TCA Cycle Analysis Service Case Study - Creative Proteomics [creative-proteomics.com]

- 18. Modeling Krebs cycle from liver, heart and hepatoma mitochondria, supported Complex I as target for specific inhibition of cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 20. Pathways of glycogen synthesis from glucose during the glycogenic response to insulin in cultured foetal hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Control of glycolysis in contracting skeletal muscle. I. Turning it on - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biologydiscussion.com [biologydiscussion.com]

The Ubiquitous Sweetness: An In-depth Technical Guide to the Natural Occurrence and Sources of D-Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose, a simple monosaccharide, is the most abundant carbohydrate in nature and serves as a fundamental source of energy for most living organisms. Its presence spans from the simplest photosynthetic organisms to complex biological systems in animals and humans. Understanding the natural distribution and sources of D-glucose is paramount for various fields, including biochemistry, nutrition, and pharmaceutical development. This technical guide provides a comprehensive overview of the natural occurrence of D-glucose, detailing its presence in plant-based sources, honey, and biological systems. Furthermore, it presents detailed experimental protocols for the quantitative analysis of D-glucose and visualizes key metabolic pathways involving this crucial molecule.

Natural Occurrence and Sources of D-Glucose

D-glucose, also known as dextrose, is synthesized by plants through photosynthesis.[1] It is found in its free form in many fruits and other plant parts.[1] However, the majority of D-glucose in nature exists in polymeric forms, such as starch in plants and glycogen in animals.[1][2]

Plant-Based Sources

Fruits and vegetables are significant natural sources of free D-glucose, contributing to their sweet taste. The concentration of D-glucose, along with other sugars like fructose and sucrose, varies widely depending on the type of plant, variety, and ripeness.

Table 1: D-Glucose Content in Selected Fruits

| Fruit | D-Glucose ( g/100g ) |

| Grapes | 7.2 |

| Cherries | 8.1 |

| Banana | 5.9 |

| Apple | 2.4 |

| Mango | 1.0 |

| Watermelon | 1.6 |

| Pomegranate | 7.2 |

| Figs (dried) | 24.8 |

| Dates (Medjool) | 32.3 |

Source: Data compiled from various nutritional databases.

Table 2: D-Glucose Content in Selected Vegetables

| Vegetable | D-Glucose ( g/100g ) |

| Sweet Corn | 3.4 |

| Sweet Potato | 0.7 |

| Onion | 2.0 |

| Carrot | 1.7 |

| Red Bell Pepper | 2.3 |

| Tomato | 1.0 |

| Peas | 5.7 |

| Potato | 0.4 |

Source: Data compiled from various nutritional databases.

Honey

Honey is a supersaturated solution of sugars, primarily composed of fructose and D-glucose.[3] The relative proportions of these monosaccharides depend on the floral source of the nectar collected by bees.[3]

Table 3: Sugar Composition of Honey

| Sugar | Average Concentration (%) | Range (%) |

| D-Glucose | 31.3 | 22.9 - 40.7 |

| Fructose | 38.2 | 30.9 - 44.3 |

| Sucrose | 1.3 | 0.2 - 7.6 |

| Other Sugars | 8.8 | - |

| Water | 17.2 | - |

Source: Data compiled from various apicultural studies.

Biological Systems

In animals and humans, D-glucose is the primary circulating sugar in the bloodstream and the main source of energy for cellular processes.[4] Its concentration in the blood is tightly regulated by hormones, primarily insulin and glucagon.[4]

Table 4: Typical D-Glucose Concentrations in Human Biological Fluids

| Biological Fluid | Normal Concentration Range |

| Blood Plasma (Fasting) | 70 - 100 mg/dL (3.9 - 5.6 mmol/L) |

| Cerebrospinal Fluid | 40 - 70 mg/dL (2.2 - 3.9 mmol/L) |

| Urine | < 15 mg/dL (< 0.8 mmol/L) |

Source: Data compiled from clinical and physiological studies.

D-glucose is stored in the liver and muscles in the form of glycogen.[1] The breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis) in the liver are crucial for maintaining blood glucose homeostasis.[5]

Key Metabolic Pathways Involving D-Glucose

D-glucose is central to several fundamental metabolic pathways. The following diagrams illustrate the logical flow of two critical pathways: glycolysis and the insulin signaling pathway.

Experimental Protocols for D-Glucose Quantification

Accurate quantification of D-glucose in various matrices is crucial for research and quality control. The following are detailed methodologies for three commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the simultaneous quantification of D-glucose and other sugars in food and beverage samples.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).

-

Amino-propyll-silylated silica column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

D-Glucose standard (analytical grade)

Standard Preparation:

-

Prepare a stock standard solution of D-glucose (10 mg/mL) in ultrapure water.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 2.5, 5, and 7.5 mg/mL).

Sample Preparation (for a fruit juice sample):

-

Centrifuge the juice sample at 10,000 x g for 15 minutes to remove particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered sample with ultrapure water to bring the expected glucose concentration within the calibration range.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (75:25, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 20 µL

-

RID Temperature: 35°C

Quantification:

-

Construct a calibration curve by plotting the peak area of the D-glucose standards against their known concentrations.

-

Determine the concentration of D-glucose in the prepared sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the sample by applying the dilution factor.

Enzymatic Assay (Glucose Oxidase-Peroxidase Method)

This colorimetric assay is highly specific for D-glucose and is suitable for various biological and food samples.

Principle:

-

Glucose oxidase (GOD) catalyzes the oxidation of D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

-

In the presence of peroxidase (POD), H₂O₂ oxidizes a chromogenic substrate (e.g., o-dianisidine) to produce a colored product, the absorbance of which is proportional to the D-glucose concentration.

Reagents:

-

Phosphate buffer (0.1 M, pH 7.0)

-

Glucose oxidase (GOD) solution (e.g., 12,500 U/L in phosphate buffer)

-

Peroxidase (POD) solution (e.g., 6,500 U/L in phosphate buffer)

-

o-Dianisidine dihydrochloride solution (0.2% w/v in water, protect from light)

-

D-Glucose standard solutions (prepared in phosphate buffer)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GOD solution, POD solution, and o-dianisidine solution.

-

Pipette 1.0 mL of the reaction mixture into a series of test tubes.

-

Add 20 µL of the sample or standard solution to each tube.

-

Incubate the tubes at 37°C for 30 minutes.

-

Stop the reaction by adding 1.0 mL of 0.5 M H₂SO₄.

-

Measure the absorbance at 540 nm against a reagent blank.

Quantification:

-

Generate a standard curve by plotting the absorbance values of the D-glucose standards versus their concentrations.

-

Determine the D-glucose concentration in the sample from the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for sugar analysis, but requires derivatization to make the sugars volatile.

Derivatization (Oximation-Silylation):

-

Dry a known amount of the sample or standard under a stream of nitrogen.

-

Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 30 minutes to form methoximes.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) ethers.

GC-MS Conditions:

-

GC Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

Quantification:

-

Identify the D-glucose derivative peaks based on their retention time and mass spectrum.

-

Quantify using an internal standard (e.g., myo-inositol) and a calibration curve constructed from derivatized standards.

Conclusion

D-glucose is a cornerstone of life's energy metabolism, with its presence being widespread across the natural world. From the sweet flesh of fruits to the tightly regulated levels in human blood, D-glucose is a molecule of immense biological and nutritional importance. The ability to accurately quantify D-glucose in various matrices is essential for advancing our understanding in numerous scientific disciplines. The methodologies and data presented in this guide offer a robust resource for researchers, scientists, and professionals in drug development, facilitating further exploration into the roles and applications of this fundamental biomolecule.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC-MS Determination of Sugar Composition - Glycopedia [glycopedia.eu]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

An In-depth Technical Guide to the Pyranose Ring Structure of Glucose

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the pyranose ring structure of D-glucose, the most abundant and biologically significant monosaccharide. An understanding of its formation, stereochemistry, and conformational stability is critical in various fields, including glycobiology, pharmacology, and materials science. In aqueous solutions, glucose exists predominantly in a cyclic six-membered ring form, known as a pyranose, which dictates its chemical reactivity and biological function.[1][2][3]

From Linear to Cyclic: The Formation of the Pyranose Ring

The pyranose ring is formed through a spontaneous and reversible intramolecular reaction within the open-chain glucose molecule.[1][3] This process involves a nucleophilic attack by the hydroxyl group on the fifth carbon (C-5) on the electrophilic aldehyde carbon (C-1).[4][5][6] This reaction forms a stable cyclic hemiacetal.[6][7] The resulting six-membered ring, consisting of five carbon atoms and one oxygen atom, is named "pyranose" due to its structural resemblance to the heterocyclic compound pyran.[4][6][8]

The cyclization process creates a new stereocenter at the former aldehyde carbon (C-1), which is now referred to as the anomeric carbon .[1][7][8] This leads to the formation of two distinct diastereomers called anomers .[9][10]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Explain what is meant by the pyranose structure of class 12 chemistry CBSE [vedantu.com]

- 5. Pyranose ring structure of glucose is due to hemiacetal class 12 chemistry CBSE [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. aklectures.com [aklectures.com]

- 10. Anomer - Wikipedia [en.wikipedia.org]

Navigating the Nuances: A Technical Guide to the Safe Handling, and Storage of alpha-D-Glucose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety, handling, and storage protocols for alpha-D-Glucose monohydrate, a foundational excipient and reagent in pharmaceutical development. Adherence to these guidelines is paramount for ensuring personnel safety, maintaining experimental integrity, and preserving the quality of this vital carbohydrate.

Section 1: Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is the cornerstone of its safe utilization. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆·H₂O | [1][2] |

| Molecular Weight | 198.17 g/mol | [1][2][3] |

| Appearance | White, odorless, crystalline powder | [4][5] |

| Melting Point | 83°C (decomposes) | [1] |

| Boiling Point | 527.1°C at 760 mmHg | [1] |

| Density | 1.581 g/cm³ | [1] |

| Solubility in Water | Highly soluble | [1][5] |

| Vapor Pressure | 6.66E-10 mmHg at 25°C | [1] |

Table 2: Safety and Hazard Information

| Parameter | Classification/Value | Source(s) |

| GHS Hazard Classification | Not classified as a hazardous substance | [2] |

| NFPA 704 Rating | Health: 0, Flammability: 0, Reactivity: 0 | |

| Acute Oral Toxicity (LD50) | No data available | |

| Skin Corrosion/Irritation | Not classified as a skin irritant | |

| Serious Eye Damage/Irritation | May cause mechanical irritation | |

| Carcinogenicity | Not classified as a carcinogen |

Section 2: Safe Handling Protocols

The primary hazards associated with this compound in a laboratory setting are the inhalation of fine dust particles and the challenges posed by its hygroscopic nature.[6] Adherence to the following workflow is critical for mitigating these risks.

Section 3: Storage Guidelines

The hygroscopic nature of this compound necessitates careful storage to prevent moisture absorption, which can lead to caking and affect its physical properties and performance in formulations.[7] The following decision tree provides guidance on appropriate storage conditions.

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments to assess the physical properties of this compound relevant to its handling and performance.

Determination of Angle of Repose

Objective: To determine the flow characteristics of this compound powder.[8]

Materials:

-

This compound powder

-

Funnel with a fixed diameter and stem

-

Stand and clamp to hold the funnel at a fixed height

-

Flat, level surface with a defined diameter (e.g., a petri dish)

-

Ruler or caliper

-

Balance

Methodology:

-

Secure the funnel to the stand at a fixed height (e.g., 2-4 cm) above the flat surface.

-

Carefully pour the this compound powder through the funnel until the apex of the resulting cone of powder reaches the tip of the funnel.

-

Measure the height (h) of the powder cone from the center of the base to the apex.

-

Measure the radius (r) of the base of the powder cone.

-

Calculate the angle of repose (θ) using the following formula: θ = tan⁻¹(h/r)[9]

-

Repeat the measurement at least three times and calculate the average angle of repose.

-

Interpret the flowability based on the measured angle, with lower angles indicating better flow properties.[10][11]

Quantification of Moisture Content by Karl Fischer Titration

Objective: To accurately determine the water content of an this compound sample.[12][13]

Materials:

-

Karl Fischer titrator (volumetric or coulometric)[14]

-

Karl Fischer reagent (e.g., hydranal-composite)

-

Anhydrous methanol or other suitable solvent

-

This compound sample

-

Analytical balance

-

Gastight syringe or other suitable sample introduction device

Methodology:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

-

Accurately weigh a suitable amount of the this compound sample. The sample size will depend on the expected water content and the type of titrator used (volumetric for higher water content, coulometric for trace amounts).

-

Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to atmospheric moisture.

-

Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.

-

Record the amount of titrant used (for volumetric) or the total charge passed (for coulometric) to neutralize the water.

-

The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

-

Perform multiple determinations to ensure the precision and accuracy of the results.

Section 5: Incompatibilities and Stability

This compound is generally stable under recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents. In its aldehyde form, it can react with amines, amides, amino acids, peptides, and proteins, potentially leading to the Maillard reaction, which causes a brown coloration.[4][15] Excessive heating of aqueous solutions can lead to a decrease in pH and caramelization.[4]

Section 6: Conclusion

The safe and effective use of this compound in research and drug development hinges on a thorough understanding of its properties and the implementation of robust handling and storage procedures. By following the guidelines outlined in this technical guide, researchers can minimize risks, ensure the integrity of their experiments, and maintain the quality of this essential pharmaceutical ingredient.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C6H14O7 | CID 66370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 14431-43-7 [smolecule.com]

- 4. Glucose - CD Formulation [formulationbio.com]

- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lab Reports Pharmaceutical Technology: D. Angle of Repose [pharmatechno2014.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]

- 11. 329. Angle of Repose Measurement | Air Jet Sieve,Laser Particle Size Analyzer,Fisher Sub-sieve Sizer,Hall Flowmeter,Tap Density Tester,Bulk Density Tester [labulk.com]

- 12. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]

- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 14. cscscientific.com [cscscientific.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to Research-Grade α-D-Glucose Monohydrate: Suppliers, Grades, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers, available grades, and key experimental applications of alpha-D-Glucose monohydrate (α-D-Glucose monohydrate) for research purposes. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate grade of this critical reagent and in utilizing it effectively in experimental settings.

Commercial Suppliers and Product Grades

The selection of a suitable supplier and grade of α-D-Glucose monohydrate is paramount to ensure the reliability and reproducibility of experimental results. The following tables summarize prominent commercial suppliers and the various grades of α-D-Glucose monohydrate they offer, along with key specifications.

Table 1: Prominent Commercial Suppliers

| Supplier | Website | Key Offerings |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Wide range of grades including BioXtra, suitable for cell culture, and products meeting Ph. Eur., BP, and USP specifications. |

| Thermo Fisher Scientific | --INVALID-LINK-- | Offers various purities, including 99+% extra pure and anhydrous forms under the Acros Organics and Thermo Scientific Chemicals brands. |

| MedChemExpress | --INVALID-LINK-- | Provides α-D-Glucose monohydrate as a biochemical assay reagent for research use.[1][2] |

| bioWORLD | --INVALID-LINK-- | Supplies Biotechnology Grade α-D-Glucose monohydrate suitable for biochemical research, cell culture, and metabolic studies. |

| SERVA | --INVALID-LINK-- | Offers analytical grade α-D-Glucose monohydrate that meets Ph. Eur. standards. |

| Biosera | --INVALID-LINK-- | Provides D-Glucose Monohydrate tested for cell culture applications.[3][4] |

Table 2: Comparison of Research Grades of α-D-Glucose Monohydrate

| Grade | Purity (Assay) | Key Specifications & Intended Use |

| Biochemical Assay Reagent | Typically >99% | Intended for use in biochemical and enzymatic assays where high purity is required. |

| Biotechnology Grade | >99% | Suitable for a range of biotechnology applications including cell culture and metabolic studies. Often tested for the absence of RNase, DNase, and protease activity. |

| Cell Culture Tested | Varies by supplier | Specifically tested for suitability in cell culture applications, ensuring low endotoxin levels and the absence of cytotoxicity. |

| Analytical Grade / Ph. Eur., BP, USP | 97.5-102.0% (anhydrous basis)[5] | Meets the stringent requirements of major pharmacopeias, making it suitable for pharmaceutical research and quality control applications. Specifications often include limits on heavy metals, residue on ignition, and specific rotation. |

| Extra Pure | 99+% | A high-purity grade suitable for a variety of research applications demanding stringent quality. |

Experimental Protocols

Preparation of a Sterile Glucose Stock Solution for Cell Culture

This protocol describes the preparation of a sterile glucose stock solution, a common supplement for cell culture media.

-

Weighing: Accurately weigh the desired amount of α-D-Glucose monohydrate powder.

-

Dissolution: In a sterile beaker or flask, dissolve the glucose powder in approximately 80% of the final volume of high-purity, sterile water (e.g., cell culture grade water).[1] Gentle heating and stirring may be applied to facilitate dissolution.

-

Volume Adjustment: Once fully dissolved, transfer the solution to a sterile volumetric flask and bring it to the final desired volume with sterile water.[1]

-

Sterilization: Sterilize the glucose solution. The preferred method is sterile filtration through a 0.22 µm filter to avoid potential degradation or caramelization that can occur with autoclaving.[1][6] If autoclaving is necessary, use a shorter cycle (e.g., 110°C for 10 minutes) to minimize browning.[6]

-

Storage: Store the sterile stock solution at 2-8°C.

Use of α-D-Glucose Monohydrate in a Biochemical Assay (α-Glucosidase Activity)

This protocol provides a general outline for an endpoint spectrophotometric assay to determine α-glucosidase activity, where α-D-Glucose is a product of the enzymatic reaction.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM Sodium Acetate, pH 6.0).

-

Prepare a substrate solution (e.g., 200 mg/mL Maltose monohydrate in purified water).

-

Prepare the enzyme solution (α-glucosidase) at a suitable concentration in cold purified water.

-

Prepare the Glucose Assay Reagent according to the manufacturer's instructions (this typically contains enzymes like hexokinase and glucose-6-phosphate dehydrogenase, along with ATP and NADP+).

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the buffer and maltose solution.

-

Initiate the reaction by adding the α-glucosidase solution.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 5 minutes).

-

Stop the reaction, for example, by heating in a boiling water bath.

-

-

Glucose Quantification:

-

To the reaction mixture, add the Glucose Assay Reagent.

-

Incubate to allow for the conversion of glucose and the subsequent reduction of NADP+ to NADPH.

-

Measure the absorbance at 340 nm. The increase in absorbance is proportional to the amount of glucose produced.

-

-

Calculation: Calculate the α-glucosidase activity based on the amount of glucose produced per unit time.

Application in Cryopreservation

α-D-Glucose monohydrate can be used as a component of cryoprotective media to help preserve the integrity of cells during freezing and thawing.[7] It acts as an extracellular cryoprotectant, contributing to the osmotic balance and stabilizing cell membranes.

-

Prepare Basal Medium: Start with a suitable basal medium for the cell type being cryopreserved.

-

Add Cryoprotectants: Supplement the basal medium with a permeating cryoprotectant (e.g., DMSO or glycerol) and a non-permeating cryoprotectant.

-

Incorporate Glucose: Add sterile α-D-Glucose monohydrate solution to the cryoprotective medium to achieve the desired final concentration (e.g., 1%).[8]

-

Cell Resuspension: Resuspend the cell pellet in the complete cryoprotective medium.

-

Freezing: Aliquot the cell suspension into cryovials and proceed with a controlled-rate freezing protocol.

-

Storage: Transfer the cryovials to long-term storage in liquid nitrogen.

References

- 1. Protocols · Benchling [benchling.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biosera.com [biosera.com]

- 4. biowest.net [biowest.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Glucose Stock Solution 60% - PombEvolution [pombevolution.eu]

- 7. Role of Mono- and Disaccharide Combination in Cryoprotective Medium for Rooster Semen to Ensure Cryoresistance of Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Preparation of a Sterile alpha-D-Glucose Monohydrate Stock Solution for Cell Culture Applications

Abstract

This document provides a detailed protocol for the preparation of a sterile alpha-D-Glucose monohydrate stock solution for use in cell culture. Glucose is a critical energy source for the in vitro growth and proliferation of mammalian, insect, and microbial cells.[1][2][3] The protocol herein outlines the necessary calculations, dissolution, sterilization, and storage procedures to ensure the quality and sterility of the glucose stock solution, thereby promoting optimal and reproducible cell culture outcomes. Adherence to aseptic techniques and the use of sterile filtration is emphasized to prevent the introduction of contaminants and the degradation of the carbohydrate.

Introduction

Alpha-D-Glucose is a primary carbohydrate used in basal media formulations to provide energy for cellular metabolism.[2] While many commercial media are available as complete, ready-to-use solutions, researchers often need to prepare concentrated stock solutions of glucose to supplement basal media for specific cell lines or experimental conditions. High glucose concentrations have been shown to promote the proliferation of many tumor cell lines.[2] Preparing a concentrated, sterile stock solution allows for the flexible adjustment of the final glucose concentration in the culture medium.

This application note describes the standardized procedure for preparing a high-quality, sterile stock solution of this compound. It includes information on the physicochemical properties of this compound, detailed procedural steps, and recommendations for storage and quality control.

Materials and Reagents

Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Dextrose monohydrate, D-(+)-Glucose monohydrate | [4] |

| CAS Number | 14431-43-7 | [5] |

| Molecular Formula | C₆H₁₂O₆·H₂O | [5][6] |

| Molecular Weight | 198.17 g/mol | [4][5][7] |

| Appearance | White, odorless, crystalline powder | [6][8] |

| Solubility in Water | Freely soluble | [4][6] |

| Storage Temperature | Room temperature (for powder) | [3][8] |

Experimental Protocol

Preparation of a 1 M (1000 mM) this compound Stock Solution

This protocol details the preparation of 100 mL of a 1 M sterile stock solution. The concentration can be adjusted as needed based on experimental requirements.

Materials:

-

This compound (Cell Culture Grade)

-

Cell culture grade water (e.g., Water for Injection - WFI, or equivalent)

-

Sterile 100 mL volumetric flask

-

Sterile beaker

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm syringe filter or bottle-top filter

-

Sterile syringe (if using a syringe filter)

-

Sterile storage bottles (e.g., sterile conical tubes or media bottles)

-

Analytical balance

-

Weighing paper/boat

Procedure:

-

Calculation:

-

To prepare 100 mL (0.1 L) of a 1 M solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 1 mol/L x 0.1 L x 198.17 g/mol = 19.817 g

-

-

-

Dissolution:

-

In a biological safety cabinet, weigh out 19.817 g of this compound powder using a sterile weighing boat and an analytical balance.

-

Transfer the powder to a sterile beaker containing approximately 80 mL of cell culture grade water and a sterile magnetic stir bar.[9]

-

Place the beaker on a magnetic stir plate and stir until the glucose is completely dissolved. Gentle warming can aid dissolution, but do not boil.[10]

-

-

Volume Adjustment:

-

Once fully dissolved, carefully transfer the solution to a 100 mL sterile volumetric flask.[9]

-

Rinse the beaker with a small amount of cell culture grade water and add the rinse to the volumetric flask to ensure a complete transfer of the solute.

-

Bring the solution to the final volume of 100 mL with cell culture grade water. The bottom of the meniscus should align with the calibration mark on the volumetric flask.[9]

-

Cap the flask and invert it several times to ensure the solution is homogenous.

-

-

Sterilization:

-

Sterilize the glucose solution by passing it through a sterile 0.22 µm filter into a sterile container.[9][11] For volumes up to 100 mL, a syringe filter is appropriate. For larger volumes, a bottle-top filtration unit is recommended.

-

Rationale for Filtration: Autoclaving glucose solutions is generally not recommended as it can lead to degradation of the sugar through processes like the Maillard reaction and caramelization, especially in the presence of other media components like amino acids.[11] This can result in a decrease in pH and the formation of byproducts that may be toxic to cells.[4][11][12] Sterile filtration is the preferred method to ensure both sterility and the integrity of the glucose solution.[9][11][13][14]

-

-

Aliquoting and Storage:

-

Dispense the sterile glucose solution into smaller, conveniently sized sterile aliquots in a laminar flow hood to avoid contamination.

-

Label each aliquot clearly with the name of the solution ("1 M Glucose"), the date of preparation, and the initials of the preparer.

-

Store the aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[9][15]

-

Dilution to Final Concentration

To supplement cell culture medium, the sterile stock solution can be aseptically added to the basal medium to achieve the desired final glucose concentration. The following formula can be used for this calculation:

C₁V₁ = C₂V₂

Where:

-

C₁ = Concentration of the stock solution (e.g., 1 M or 1000 mM)

-